molecular formula C18H26N2O4 B12474804 2-cyclohexyl-N'-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide

2-cyclohexyl-N'-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide

Cat. No.: B12474804
M. Wt: 334.4 g/mol
InChI Key: UGHGSQATDJANJR-UHFFFAOYSA-N
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Description

2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with cyclohexylamine to form an intermediate amide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The dimethoxyphenyl group can enhance binding affinity to target proteins, while the hydrazide moiety can form hydrogen bonds and other interactions, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclohexyl-N-(3,4-dimethoxyphenyl)acetamide
  • N-cyclohexyl-2-(3,4-dimethoxyphenyl)ethylurea
  • N-cyclohexyl-2-(3,4-dimethoxyphenyl)sulfonylbutanamide

Uniqueness

2-cyclohexyl-N’-[(3,4-dimethoxyphenyl)acetyl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclohexyl and dimethoxyphenyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug design and materials science.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

2-cyclohexyl-N'-[2-(3,4-dimethoxyphenyl)acetyl]acetohydrazide

InChI

InChI=1S/C18H26N2O4/c1-23-15-9-8-14(10-16(15)24-2)12-18(22)20-19-17(21)11-13-6-4-3-5-7-13/h8-10,13H,3-7,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

UGHGSQATDJANJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)CC2CCCCC2)OC

Origin of Product

United States

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